molecular formula C13H23NO5 B1589272 (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate CAS No. 761460-04-2

(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No. B1589272
M. Wt: 273.33 g/mol
InChI Key: ZNKFBXONLAWNSJ-JTQLQIEISA-N
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Description

“(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 761460-04-2. It has a molecular weight of 273.33 and its molecular formula is C13H23NO5 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5/c1-5-18-11(15)8-10-9-17-7-6-14(10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It is typically in a liquid or semi-solid state . The boiling point is 348.1±27.0 °C at 760 mmHg .

Scientific Research Applications

  • Novel Synthesis of Morpholine Derivatives :This study describes a novel method for synthesizing cis-3,5-disubstituted morpholine derivatives, including processes like electrophile-induced ring closure and nucleophilic displacement. These methods could potentially be applicable to the synthesis of compounds like "(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate" (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

  • Modulation of Ethoxyquin Genotoxicity :Although this study focuses on ethoxyquin, a compound used as a preservative in animal feeds, it introduces derivatives like N-tert-butyl-alpha-phenylnitrone (PBN) which shares structural similarities with the compound of interest. Such compounds could potentially be explored for their properties in modifying genotoxicity (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).

  • α-Amidoalkylation of Ambident Nucleophiles :This research discusses α-amidoalkylation using tert-butyl esters and N,N-disubstituted amides, which may be relevant in the context of synthesizing and modifying compounds like "(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate" (Dobrev, Benin, & Nechev, 1992).

  • Synthesis Using COMU as a Coupling Reagent :A study demonstrating the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU might provide insights into the synthesis or modification of similar compounds due to the shared morpholino group (Withey & Bajic, 2015).

  • Synthesis of Alkyl 3-Aryloxypropenoates and Alkyl 2-Arylacrylates :This paper discusses the nucleophilic addition to alkyl propiolates, which might be relevant for the synthesis or modification of compounds like "(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate" (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).

  • Removal of Pesticides from Wastewater :This study is about the use of a lignocellulosic substrate for the removal of pesticides. Though not directly related to the compound , it demonstrates the application of organic compounds in environmental remediation, which could be an area of application for similar compounds (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).

  • Chemoenzymatic Synthesis of S-(-)-Fenpropimorph :This paper discusses the enantioselective synthesis of a biologically active enantiomer of a fungicide, which might provide insights into the synthesis of similar enantiopure compounds (Avdagić, Cotarcǎ, Ružić, Gelos, & Sunjic, 1994).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl (3S)-3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(15)8-10-9-17-7-6-14(10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKFBXONLAWNSJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460275
Record name (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate

CAS RN

761460-04-2
Record name (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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